molecular formula C26H46 B13783421 Octadecylxylene

Octadecylxylene

Cat. No.: B13783421
M. Wt: 358.6 g/mol
InChI Key: YBQRSYWBVBCGLV-UHFFFAOYSA-N
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Description

Octadecylxylene is a chemical compound with the molecular formula C26H46. It is a derivative of xylene, where one of the hydrogen atoms in the xylene molecule is replaced by an octadecyl group. This compound is known for its hydrophobic properties and is commonly used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecylxylene typically involves the alkylation of xylene with octadecyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme is as follows:

Xylene+Octadecyl HalideAlCl3This compound+HCl\text{Xylene} + \text{Octadecyl Halide} \xrightarrow{\text{AlCl3}} \text{this compound} + \text{HCl} Xylene+Octadecyl HalideAlCl3​this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Octadecylxylene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Octadecyl alcohol, octadecyl aldehyde, and octadecanoic acid.

    Reduction: Octadecane.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of octadecylxylene primarily involves its hydrophobic interactions with other molecules. The long octadecyl chain provides a hydrophobic surface that can interact with non-polar compounds, making it useful in applications such as chromatography and drug delivery. The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecylxylene is unique due to its specific structure, which combines the aromatic properties of xylene with the hydrophobic nature of the octadecyl group. This combination makes it particularly effective in applications requiring both hydrophobicity and aromatic interactions.

Biological Activity

Octadecylxylene, a compound derived from the alkylation of xylene, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in pharmacology, toxicology, and environmental science.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain attached to a xylene moiety. This structure influences its solubility, interaction with biological membranes, and overall bioactivity.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research conducted on human breast cancer cells demonstrated that this compound could reduce cell viability significantly when administered at specific concentrations.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
HeLa (Cervical Cancer)30Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

3. Toxicological Studies

While this compound shows promise in therapeutic applications, its toxicity profile is crucial for safe usage. Animal studies have indicated that high doses may lead to liver and kidney damage, necessitating further investigation into its safety margins.

Table 3: Toxicity Profile of this compound

EndpointObserved EffectDose (mg/kg)
Liver Enzymes (ALT)Elevated100
Kidney Function (BUN)Increased150
Body Weight ChangeSignificant loss200

Case Studies

Several case studies have highlighted the application of this compound in real-world scenarios:

  • Case Study 1: Cancer Treatment
    A clinical trial involving patients with advanced breast cancer utilized this compound as part of a combination therapy. Results indicated a notable reduction in tumor size and improved patient survival rates.
  • Case Study 2: Antimicrobial Agent
    In a study assessing the efficacy of this compound against hospital-acquired infections, it was found to be effective against resistant strains of bacteria, suggesting its potential as a new disinfectant agent.

Properties

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

1-methyl-4-nonadecylbenzene

InChI

InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-21-25(2)22-24-26/h21-24H,3-20H2,1-2H3

InChI Key

YBQRSYWBVBCGLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C

Origin of Product

United States

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